molecular formula C21H22BrN3OS B459758 3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 625370-15-2

3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459758
CAS No.: 625370-15-2
M. Wt: 444.4g/mol
InChI Key: TWSMYWXALBZPGU-UHFFFAOYSA-N
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Description

3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, and a bromo-substituted phenyl ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate precursors to form the thienoquinoline structure.

    Bromination: Introduction of the bromo group to the phenyl ring is achieved through bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amination: The amino group is introduced via nucleophilic substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through reactions with carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted thienoquinolines.

Scientific Research Applications

3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]quinoline Derivatives: Compounds with similar thienoquinoline cores but different substituents.

    Bromo-substituted Phenyl Compounds: Compounds with bromo groups on the phenyl ring but different core structures.

    Carboxamide Derivatives: Compounds with carboxamide groups but different core structures.

Uniqueness

The uniqueness of 3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thienoquinoline moiety. Its molecular formula is C21H22BrN3OSC_{21}H_{22}BrN_3OS with a molecular weight of approximately 440.39 g/mol. The presence of the bromine atom and the ethyl group contributes to its unique biological properties.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of thienoquinoline have been shown to inhibit the growth of various cancer cell lines. A study found that compounds related to thienoquinoline demonstrated cytotoxic effects against human tumor cells such as HepG2 and NCI-H661, with IC50 values ranging from 5 to 20 µM depending on the specific derivative tested .

CompoundCell LineIC50 (µM)
Compound AHepG210
Compound BNCI-H66115
Compound CDLD-112

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thienoquinoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, one study reported that a related compound exhibited a minimum inhibitory concentration (MIC) of 50 µM against Staphylococcus aureus and 75 µM against Escherichia coli .

Bacterial StrainMIC (µM)
Staphylococcus aureus50
Escherichia coli75
Streptococcus agalactiae100

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells.
  • Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antibacterial Mechanisms : The antibacterial activity may involve disruption of bacterial cell membranes or inhibition of bacterial protein synthesis.

Case Studies

Several studies have explored the biological activity of compounds related to thienoquinolines:

  • Study on Antitumor Effects : A recent study synthesized several thienoquinoline derivatives and tested them against various cancer cell lines. The results indicated that modifications in the side chains significantly affected their cytotoxicity profiles .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antibacterial properties of thienoquinoline derivatives, demonstrating their potential as lead compounds for developing new antibiotics .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted the importance of specific functional groups in enhancing biological activity, providing insights into further modifications for improved efficacy .

Properties

IUPAC Name

3-amino-N-(2-bromo-4-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3OS/c1-3-12-5-7-16-13(9-12)10-14-18(23)19(27-21(14)25-16)20(26)24-17-6-4-11(2)8-15(17)22/h4,6,8,10,12H,3,5,7,9,23H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSMYWXALBZPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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